
N-(4-acetylphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
ANB-NOS is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The compound inhibits the activity of NOS by binding to its active site, thereby reducing the production of NO. This inhibition of NOS activity has been linked to the anti-inflammatory and anti-tumor properties of ANB-NOS.
Biochemical and Physiological Effects:
ANB-NOS has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, ANB-NOS has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
ANB-NOS has several advantages as a research tool. It is a potent inhibitor of NOS and exhibits a high degree of selectivity for the inducible isoform of NOS. Additionally, ANB-NOS has been found to be stable in various experimental conditions, making it a reliable research tool. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
ANB-NOS has several potential future directions in scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease, and further studies are needed to explore its therapeutic potential in these fields. Additionally, ANB-NOS has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further research is also needed to explore the potential of ANB-NOS as a research tool in various fields of medicine.
In conclusion, ANB-NOS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. ANB-NOS has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases, and further studies are needed to explore its therapeutic potential in these fields.
Synthesis Methods
ANB-NOS is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-nitrobenzoyl acetate. The resulting compound is then reacted with 4-acetylphenylhydrazine to form ANB-NOS.
Scientific Research Applications
ANB-NOS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been found to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
62507-48-6 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |
InChI Key |
CZANJAQNQSTZEP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




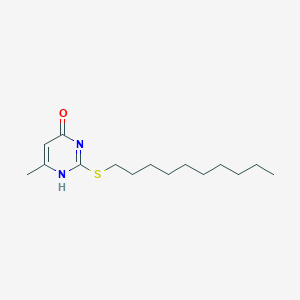



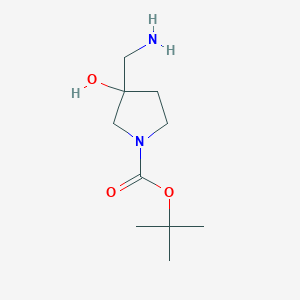



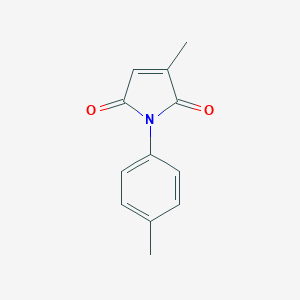
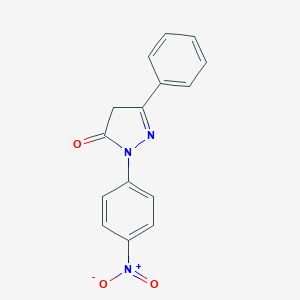
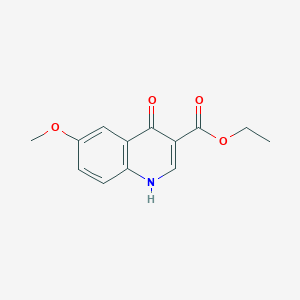
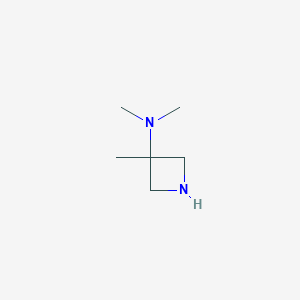
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)